3-(6,8-dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-7-yl)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl)propanamide
Description
- This compound is also known as 3-(6,8-dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-7-yl)-propionic acid .
- Its chemical formula is C10H12N4O2 , with a molecular weight of 220.23 g/mol.
- The compound features a fused triazole ring system, which contributes to its unique properties .
- It is used in various scientific applications due to its intriguing structure and potential biological activities.
Properties
Molecular Formula |
C16H19N7O2S |
|---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
3-(6,8-dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-7-yl)-N-[5-(oxolan-2-yl)-1,3,4-thiadiazol-2-yl]propanamide |
InChI |
InChI=1S/C16H19N7O2S/c1-9-11(10(2)22-23-8-17-19-14(9)23)5-6-13(24)18-16-21-20-15(26-16)12-4-3-7-25-12/h8,12H,3-7H2,1-2H3,(H,18,21,24) |
InChI Key |
VYFIGLQHAHVHLX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN2C1=NN=C2)C)CCC(=O)NC3=NN=C(S3)C4CCCO4 |
Origin of Product |
United States |
Preparation Methods
- A practical one-pot synthesis involves reacting 2-hydrazinopyridine with substituted aromatic aldehydes at room temperature. This method provides access to substituted [1,2,4]triazolo[4,3-a]pyridines .
- Industrial production methods may vary, but this compound can be synthesized efficiently.
Chemical Reactions Analysis
- The compound can undergo various reactions, including oxidation, reduction, and substitution.
- Common reagents include oxidizing agents (e.g., KMnO4), reducing agents (e.g., NaBH4), and nucleophiles (e.g., amines).
- Major products depend on the specific reaction conditions and substituents.
Scientific Research Applications
- Chemistry : Investigate its reactivity, stability, and potential as a building block for novel compounds.
- Biology : Explore its interactions with biological macromolecules (e.g., proteins, DNA).
- Medicine : Assess its pharmacological properties, such as anticancer or antimicrobial effects.
- Industry : Consider its use in materials science, catalysis, or organic synthesis.
Mechanism of Action
- The compound’s mechanism of action likely involves binding to specific molecular targets (e.g., enzymes, receptors).
- Further studies are needed to elucidate the pathways through which it exerts its effects.
Comparison with Similar Compounds
- While there are other [1,2,4]triazolo[4,3-b]pyridazine derivatives, this compound’s unique structure sets it apart.
- Similar compounds include 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a] .
Biological Activity
The compound 3-(6,8-dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-7-yl)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl)propanamide represents a novel class of triazolo-pyridazine derivatives. This compound has garnered attention due to its potential biological activities, particularly in the field of cancer therapeutics. The following sections will explore its synthesis, biological evaluation, and significant findings from recent studies.
Synthesis
The synthesis of this compound involves multiple steps that typically include the formation of the triazolo-pyridazine core followed by the attachment of the thiadiazole moiety. The synthetic route may involve:
- Formation of the triazolo-pyridazine : This can be achieved through cyclization reactions involving appropriate precursors.
- Attachment of the thiadiazole : The thiadiazole group can be introduced via nucleophilic substitution or coupling reactions.
- Final modifications : These may include amide bond formation with propanamide derivatives.
Anticancer Properties
Recent studies have highlighted the anticancer potential of triazolo-pyridazine derivatives. For instance, a related study demonstrated that compounds with similar structures exhibited significant antiproliferative activity against various cancer cell lines such as A549 (lung adenocarcinoma), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. The IC50 values for these compounds ranged from 0.008 to 0.014 μM, indicating potent activity against cancer cells .
Table 1: Antiproliferative Activity of Related Triazolo-Pyridazine Compounds
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 4q | SGC-7901 | 0.014 |
| 4q | A549 | 0.008 |
| 4q | HT-1080 | 0.012 |
| 12e | A549 | 1.06 ± 0.16 |
| 12e | MCF-7 | 1.23 ± 0.18 |
| 12e | HeLa | 2.73 ± 0.33 |
These findings suggest that modifications to the triazolo-pyridazine structure can lead to enhanced biological activity.
The mechanism through which these compounds exert their anticancer effects often involves inhibition of tubulin polymerization, which is critical for cancer cell division and proliferation. For example, compound 4q was shown to inhibit tubulin polymerization effectively . This mechanism is similar to that of established chemotherapeutics like paclitaxel.
Case Studies
- Case Study on c-Met Inhibition : In a study focused on c-Met kinase inhibitors, several triazolo-pyridazine derivatives were synthesized and evaluated for their inhibitory activity against c-Met kinase and various cancer cell lines. The most promising derivative exhibited an IC50 value comparable to Foretinib, a known c-Met inhibitor .
- Evaluation in vivo : Further research is needed to evaluate the efficacy and safety of these compounds in vivo to establish their potential as therapeutic agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
